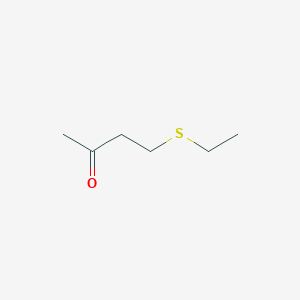
4-(ETHYLSULFANYL)BUTAN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ETHYLSULFANYL)BUTAN-2-ONE is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.22 g/mol It is a derivative of butanone, where an ethylthio group replaces one of the hydrogen atoms on the fourth carbon
Preparation Methods
The synthesis of 4-(ETHYLSULFANYL)BUTAN-2-ONE can be achieved through several methods. One common synthetic route involves the reaction of 2-butanone with ethanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the ethylthio group on the fourth carbon of the butanone molecule . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
4-(ETHYLSULFANYL)BUTAN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For instance, oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones, depending on the reaction conditions . Substitution reactions may involve the replacement of the ethylthio group with other functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
4-(ETHYLSULFANYL)BUTAN-2-ONE has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe to study enzyme-substrate interactions due to its unique structure. In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Additionally, in the industry, it can be used as an intermediate in the production of various chemicals .
Mechanism of Action
The mechanism of action of 4-(ETHYLSULFANYL)BUTAN-2-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ethylthio group can influence the compound’s reactivity and binding affinity, making it a valuable tool for studying biochemical pathways .
Comparison with Similar Compounds
4-(ETHYLSULFANYL)BUTAN-2-ONE can be compared with other similar compounds, such as 2-Butanone, 4-(methylthio)-. While both compounds share a similar structure, the presence of different alkylthio groups (ethylthio vs. methylthio) can lead to variations in their chemical properties and reactivity . This uniqueness makes this compound a distinct compound with specific applications and advantages.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for research and development, paving the way for new discoveries and applications.
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
4-ethylsulfanylbutan-2-one |
InChI |
InChI=1S/C6H12OS/c1-3-8-5-4-6(2)7/h3-5H2,1-2H3 |
InChI Key |
UPKQAWOHTVULTK-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















